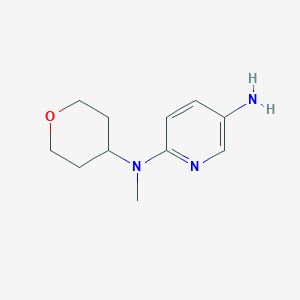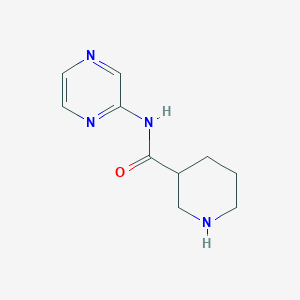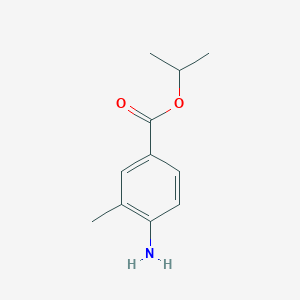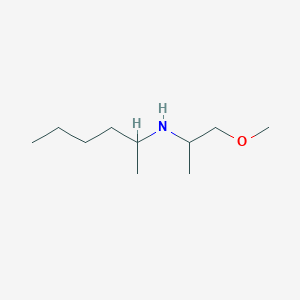
1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
This compound, also known as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, has the empirical formula C15H22BNO3 and a molecular weight of 275.15 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached . The compound also contains a phenyl group and a urea group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it is known that compounds with similar structures can undergo various reactions. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, can be aromatized at the C5 position through the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string is CN©C(=O)c1ccc(cc1)B2OC©©C©©O2 . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the available literature.Scientific Research Applications
Urea in Chemical Contraceptive Research
Research at the Central Drug Research Institute in India led to the development of Centchroman, a postcoital contraceptive agent derived from atypical estrogens. This compound exhibits weak estrogenic activity and possesses antiprogestational and antiestrogenic properties, with its action primarily at the fallopian tubes and uterus. The only notable side effect is delayed menstruation, highlighting its safety and efficacy in clinical trials (Nand, 1974).
Urea Biosensors for Health Monitoring
Advancements in biosensors for detecting and quantifying urea concentrations have significant implications for diagnosing critical diseases related to abnormal urea levels in the human body. The utilization of enzyme urease as a bioreceptor element in urea biosensors, combined with various nanoparticles and conducting polymers, exemplifies the intersection of nanotechnology and biochemical sensing for health applications (Botewad et al., 2021).
Urea Derivatives in Fertilizer Technology
The synthesis of organic carbonates from urea demonstrates the compound's versatility beyond biomedical applications. Organic carbonates, utilized in the synthesis of industrial compounds and as fuel additives, can be produced through the alcoholysis of urea, showcasing an environmentally friendly approach to chemical synthesis (Shukla & Srivastava, 2017).
Urease Inhibitors for Agricultural and Environmental Applications
The study of urease inhibitors, such as acetohydroxamic acid, offers insights into the treatment of urinary tract infections and the potential environmental benefits by reducing urea-related pollution. This research underscores the dual health and environmental benefits of urease inhibitor applications (Kosikowska & Berlicki, 2011).
Urea Utilization in Ruminants
Research on urea metabolism in ruminants highlights the importance of urea as a non-protein nitrogen source in animal diets, contributing to the efficiency of urea utilization and its impact on agricultural practices (Jin et al., 2018).
properties
IUPAC Name |
1,1-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-9-12(10-8-11)17-13(19)18(5)6/h7-10H,1-6H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCXDAQSTGDHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657183 | |
| Record name | N,N-Dimethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
CAS RN |
874290-93-4 | |
| Record name | N,N-Dimethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1461628.png)
![(Hexan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461629.png)









